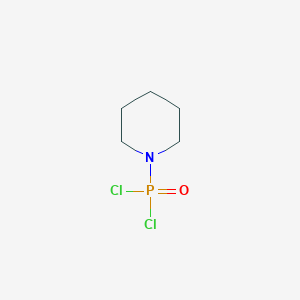
1-dichlorophosphorylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-dichlorophosphorylpiperidine is an organophosphorus compound that features a phosphonic dichloride group bonded to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-dichlorophosphorylpiperidine can be synthesized through the reaction of piperidine with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
PCl3+C5H10NH→C5H10N-PCl2
Industrial Production Methods
Industrial production of phosphonic dichloride, piperidino- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-dichlorophosphorylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alcohols or amines, to form phosphonate esters or amides.
Hydrolysis: In the presence of water, phosphonic dichloride, piperidino- can hydrolyze to form phosphonic acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Phosphonate Esters: Formed from the reaction with alcohols.
Phosphonic Amides: Formed from the reaction with amines.
Phosphonic Acids: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
1-dichlorophosphorylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonic dichloride, piperidino- involves its ability to form strong bonds with nucleophiles, such as hydroxyl and amino groups. This property makes it a valuable reagent in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with.
Vergleich Mit ähnlichen Verbindungen
1-dichlorophosphorylpiperidine can be compared with other organophosphorus compounds, such as:
Phosphoric Dichloride: Similar in structure but lacks the piperidine ring, making it less versatile in certain applications.
Phosphinic Dichloride: Contains a different phosphorus oxidation state, leading to different reactivity and applications.
Phosphonic Acid Derivatives: These compounds have similar reactivity but differ in their specific functional groups and applications.
The uniqueness of phosphonic dichloride, piperidino- lies in its combination of the phosphonic dichloride group with the piperidine ring, providing a unique set of chemical properties and reactivity patterns that are valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
1498-56-2 |
|---|---|
Molekularformel |
C5H10Cl2NOP |
Molekulargewicht |
202.02 g/mol |
IUPAC-Name |
1-dichlorophosphorylpiperidine |
InChI |
InChI=1S/C5H10Cl2NOP/c6-10(7,9)8-4-2-1-3-5-8/h1-5H2 |
InChI-Schlüssel |
FZHNJMKVRJJKBK-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)P(=O)(Cl)Cl |
Kanonische SMILES |
C1CCN(CC1)P(=O)(Cl)Cl |
Key on ui other cas no. |
1498-56-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















